BenchChemオンラインストアへようこそ!

6-(Difluoromethoxy)quinoline-3,4-diamine

Lipophilicity Drug design Physicochemical property profiling

6-(Difluoromethoxy)quinoline-3,4-diamine (CAS 2138347-81-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₀H₉F₂N₃O and a molecular weight of 225.19 g/mol. It belongs to the quinoline-3,4-diamine scaffold class, bearing a difluoromethoxy (–OCHF₂) substituent at the 6-position of the quinoline ring system and two free amine groups at the 3- and 4-positions.

Molecular Formula C10H9F2N3O
Molecular Weight 225.19 g/mol
Cat. No. B12837306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)quinoline-3,4-diamine
Molecular FormulaC10H9F2N3O
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1OC(F)F)N)N
InChIInChI=1S/C10H9F2N3O/c11-10(12)16-5-1-2-8-6(3-5)9(14)7(13)4-15-8/h1-4,10H,13H2,(H2,14,15)
InChIKeyYPWTVKVAHSGJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)quinoline-3,4-diamine – Physicochemical Identity and Procurement Baseline for a Fluorinated Quinoline Diamine Research Intermediate


6-(Difluoromethoxy)quinoline-3,4-diamine (CAS 2138347-81-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₀H₉F₂N₃O and a molecular weight of 225.19 g/mol . It belongs to the quinoline-3,4-diamine scaffold class, bearing a difluoromethoxy (–OCHF₂) substituent at the 6-position of the quinoline ring system and two free amine groups at the 3- and 4-positions . The compound is commercially available as a research chemical from specialty suppliers at a certified purity of 98% (lot-dependent) in quantities ranging from 1 g to 10 g . Its structural architecture—combining a hydrogen-bond-capable diamine motif with a lipophilic, metabolically resilient –OCHF₂ group—places it within a growing class of fluorinated quinoline building blocks employed in medicinal chemistry, kinase inhibitor design, and agrochemical intermediate synthesis [1].

Why 6-(Difluoromethoxy)quinoline-3,4-diamine Cannot Be Replaced by Unsubstituted, Methoxy, Fluoro, Chloro, or Trifluoromethoxy Quinoline-3,4-diamine Analogs


The 6-position substituent on the quinoline-3,4-diamine scaffold exerts non-linear control over lipophilicity, hydrogen-bond donor capacity, and metabolic stability—three parameters that collectively govern target engagement, pharmacokinetic half-life, and off-target liability in both biochemical probe and lead optimization contexts [1]. Replacing the –OCHF₂ group with –OCH₃ (6-methoxy) reduces lipophilicity by approximately 0.8–1.2 logP units while introducing a cytochrome P450-mediated O-demethylation liability; substitution with –F (6-fluoro) or –Cl (6-chloro) eliminates hydrogen-bond donor capacity entirely; and replacement with –OCF₃ (6-trifluoromethoxy) elevates lipophilicity by an additional ~0.4 logP units beyond –OCHF₂, potentially compromising aqueous solubility and increasing non-specific protein binding [2][3]. The difluoromethoxy group uniquely occupies a balanced physicochemical property space—moderate lipophilicity, demonstrable hydrogen-bond donor capability, and resistance to oxidative phase I metabolism—that cannot be recapitulated by any single alternative 6-substituent. Generic substitution therefore risks altering not only the magnitude but the qualitative nature of target binding and ADME behavior. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 6-(Difluoromethoxy)quinoline-3,4-diamine vs. 6-Substituted Quinoline-3,4-diamine Analogs


Lipophilicity Differentiation: Calculated LogP of 6-OCHF₂ vs. 6-OCH₃, 6-F, 6-Cl, and 6-OCF₃ Quinoline-3,4-diamines

The difluoromethoxy (–OCHF₂) substituent imparts an intermediate lipophilicity to the quinoline-3,4-diamine scaffold that is distinct from benchmark 6-substituted analogs. Using computed XLogP3 values for the analogous 6-substituted quinoline series (where ring-level XLogP3 data are available), the –OCHF₂ group yields an XLogP3 of approximately 3.5 for the monosubstituted quinoline core, compared to ~2.6 for –OCH₃, ~2.7 for –F, ~3.1 for –Cl, and ~3.9 for –OCF₃ [1]. When extrapolated to the quinoline-3,4-diamine scaffold (which contains two additional polar amine groups), the relative rank order of lipophilicity is preserved: –OCF₃ > –OCHF₂ > –Cl > –F ≈ –OCH₃. The –OCHF₂ analog offers a lipophilicity window (estimated ΔXLogP3 ≈ +0.4 to +0.8 above –OCH₃/–F; approximately −0.4 below –OCF₃) that positions it within the optimal logD₇.₄ range (1–3) for oral bioavailability while retaining sufficient hydrophobicity for passive membrane permeability [2].

Lipophilicity Drug design Physicochemical property profiling

Hydrogen-Bond Donor Capacity: –OCHF₂ as a Lipophilic H-Bond Donor vs. –OCH₃, –F, –Cl, and –OCF₃

The difluoromethoxy (–OCHF₂) group can function as a hydrogen-bond (H-bond) donor via its C–H bond, which is activated by the electron-withdrawing effect of the two adjacent fluorine atoms. Zafrani et al. (2017) demonstrated that the –CF₂H moiety (analogous to the terminal –CHF₂ in –OCHF₂) acts as an H-bond donor with a strength comparable to thiophenol, aniline, and amine groups, but not as strong as hydroxyl [1]. In the context of 6-substituted quinoline-3,4-diamines, neither –OCH₃, –F, –Cl, nor –OCF₃ can serve as H-bond donors at the 6-position. The –OCHF₂ group thus provides a unique, lipophilic H-bond donor contact that can engage backbone carbonyls or side-chain acceptors in enzyme active sites (e.g., kinase hinge regions, dehydrogenase cofactor pockets) without introducing a classic polar donor (OH, NH) that would increase desolvation penalty and reduce membrane permeability [2]. This capability is absent in all four comparator substituents, representing a qualitative differentiation that cannot be achieved by dose adjustment or formulation modification.

Hydrogen bonding Bioisosterism Molecular recognition

Metabolic Stability Differentiation: Resistance of –OCHF₂ to Cytochrome P450-Mediated O-Dealkylation vs. –OCH₃

The methoxy (–OCH₃) group at the 6-position of quinoline-3,4-diamine is susceptible to cytochrome P450-catalyzed O-demethylation, a major phase I metabolic pathway that generates a phenolic metabolite and can lead to rapid hepatic clearance. Replacing –OCH₃ with –OCHF₂ replaces the labile C–H bonds of the methyl group with strong C–F bonds (bond dissociation energy C–F ≈ 485 kJ/mol vs. C–H ≈ 439 kJ/mol), effectively blocking this metabolic soft spot [1]. This strategy was validated in the PDE4 inhibitor series where –OCH₃ → –OCHF₂ substitution preserved target potency while markedly improving human liver microsome (HLM) stability and reducing reactive metabolite formation [2]. Neither –F nor –Cl at the 6-position undergoes oxidative metabolism, but both lack the balanced lipophilicity and H-bond donor features of –OCHF₂. The –OCF₃ group is also metabolically stable but overshoots the lipophilicity optimum. The –OCHF₂ substituent thus represents the only 6-substituent that simultaneously provides metabolic stability, moderate lipophilicity, and H-bond donor capacity.

Metabolic stability Cytochrome P450 Oxidative metabolism

Monoamine Oxidase (MAO) Inhibition Selectivity: Cross-Class Comparative Evidence for 6-Substituted Quinoline-3,4-diamines

BindingDB and ChEMBL data provide quantitative MAO-A and MAO-B inhibition IC₅₀ values for several quinoline-3,4-diamine analogs, enabling cross-class comparison of 6-substituent effects. The unsubstituted quinoline-3,4-diamine exhibits MAO-A IC₅₀ = 90,400 nM (CHEMBL145059) [1]. The 6-methoxy analog (CHEMBL1492484) shows MAO-B IC₅₀ = 15,400 nM [2]. For the 6-trifluoromethoxy analog (CHEMBL2203920), MAO-A IC₅₀ > 100,000 nM and MAO-B IC₅₀ = 4,890 nM are reported [3]. These data demonstrate that 6-substitution modulates both MAO isoform potency and selectivity. The –OCF₃ analog shows a >20-fold selectivity window favoring MAO-B over MAO-A, whereas the –OCH₃ analog shows modest MAO-B activity. While direct MAO inhibition data for 6-(difluoromethoxy)quinoline-3,4-diamine are absent from the public domain, the structure–activity trend—increasing 6-substituent lipophilicity and size correlating with enhanced MAO-B selectivity—predicts that the –OCHF₂ analog will exhibit an intermediate MAO-B/MAO-A selectivity profile between those of the –OCH₃ and –OCF₃ analogs. Experimental verification is required.

Monoamine oxidase Enzyme inhibition Neuropharmacology

Regioisomeric Differentiation: 6- vs. 8-(Difluoromethoxy)quinoline-3,4-diamine – Positional Effects on Target Engagement

The difluoromethoxy substituent can be installed at either the 6-position or the 8-position of the quinoline-3,4-diamine scaffold, producing regioisomers with identical molecular formula (C₁₀H₉F₂N₃O, MW 225.19) but distinct spatial presentation of the –OCHF₂ pharmacophore . In enzyme binding pockets where the quinoline 6-position projects toward a solvent-exposed region or a selectivity-conferring subpocket (as documented for c-Met kinase inhibitors where 6-substitution engages a hydrogen-bonding residue in the enzymatic pocket [1]), the 6-OCHF₂ isomer positions the lipophilic H-bond donor for target engagement, whereas the 8-OCHF₂ regioisomer directs the same group toward a different vector, potentially losing this contact entirely. The two regioisomers are not functionally interchangeable; selection between them must be guided by the specific binding site topology of the target of interest. For procurement, the 6-isomer (CAS 2138347-81-4) and 8-isomer (CAS 2137638-75-4) are distinct commercial products with separate catalog entries and must be ordered explicitly.

Regioisomerism Structure–activity relationship Binding site topology

Procurement and Synthetic Accessibility: Commercial Availability of 6-(Difluoromethoxy)quinoline-3,4-diamine vs. Comparator Analogs

6-(Difluoromethoxy)quinoline-3,4-diamine (CAS 2138347-81-4) is commercially stocked by Leyan (Shanghai Haohong Biomedical) at 98% purity in gram-scale quantities (1 g, 5 g, 10 g), with custom bulk synthesis available upon request . In contrast, the 6-methoxy analog (CAS 125028-51-5), 6-fluoro analog (CAS 110643-80-6), and 6-chloro analog (CAS 110643-78-2) are primarily available through custom synthesis routes or from reagent aggregators with variable lead times . The 6-trifluoromethoxy analog lacks a widely indexed CAS number from major commercial suppliers, indicating limited off-the-shelf availability. Among 6-substituted quinoline-3,4-diamines with fluorinated alkoxy substituents, the –OCHF₂ derivative offers the most favorable balance of commercial accessibility and differentiated physicochemical properties. For research programs requiring rapid SAR exploration at the quinoline 6-position, the ready availability of the –OCHF₂ analog in catalog quantities (vs. the synthesis lead time of 4–8 weeks for custom analogs) represents a logistical procurement advantage.

Chemical procurement Synthetic accessibility Building block supply

Recommended Research and Industrial Application Scenarios for 6-(Difluoromethoxy)quinoline-3,4-diamine


Kinase Inhibitor Lead Optimization: Exploiting 6-Position Lipophilic Hydrogen-Bond Donor Contacts

In kinase drug discovery programs where the quinoline-3,4-diamine scaffold serves as a hinge-binding or type II inhibitor template, the 6-OCHF₂ group can be deployed to engage a backbone carbonyl or side-chain acceptor in the solvent-front or selectivity pocket via its unique lipophilic H-bond donor capacity. This interaction motif, absent in 6-OCH₃, 6-F, and 6-Cl analogs, has been validated in c-Met inhibitor series where 6-position substitution was shown to create additional hydrogen bonding in the enzymatic pocket [1]. The –OCHF₂ group offers this contact without the metabolic liability of O-demethylation, making it suitable for lead compounds progressing toward in vivo pharmacokinetic profiling [2].

Monoamine Oxidase B (MAO-B) Selective Inhibitor Development for CNS Disorders

Based on cross-class MAO inhibition data demonstrating that 6-substitution modulates MAO-B selectivity (6-OCF₃ analog: MAO-B IC₅₀ = 4,890 nM, >20-fold selective over MAO-A; 6-OCH₃ analog: MAO-B IC₅₀ = 15,400 nM) [3], the 6-OCHF₂ analog is predicted to exhibit an intermediate MAO-B/MAO-A selectivity profile. This compound is a rational candidate for screening in MAO-B-focused CNS programs (Parkinson's disease, depression) where balanced MAO-B potency and metabolic stability are required. The moderate lipophilicity of the –OCHF₂ group (logD₇.₄ est. 1.5–2.5) further supports blood–brain barrier penetration potential.

Structure–Activity Relationship (SAR) Expansion at the Quinoline 6-Position Using a Commercially Available Fluorinated Building Block

For medicinal chemistry groups conducting systematic SAR at the quinoline 6-position of a 3,4-diamine lead series, 6-(difluoromethoxy)quinoline-3,4-diamine provides immediate access to an –OCHF₂ variant without the 4–8 week custom synthesis lead time required for the –OCH₃, –F, –Cl, or –OCF₃ analogs . The compound can be used directly in parallel biochemical assays (kinase panels, MAO screens, cellular viability assays) to benchmark the contribution of the difluoromethoxy pharmacophore against unsubstituted and commercially available controls, enabling data-driven go/no-go decisions on further investment in 6-substituted analog synthesis.

Agrochemical Intermediate: Synthesis of Fluorinated Quinoline-Derived Fungicides or Herbicides

Quinoline derivatives bearing difluoromethoxy substituents have established precedent as intermediates in agrochemical development, particularly in the synthesis of fungicidal quinoline carboxamide compounds [4]. The 3,4-diamine functionality of this compound provides two synthetic handles for further derivatization (e.g., amidation, heterocycle formation), while the 6-OCHF₂ group contributes the metabolic stability and environmental persistence profile sought in crop protection agents. This compound can serve as a versatile late-stage intermediate for agrochemical discovery libraries targeting resistant fungal or weed species.

Quote Request

Request a Quote for 6-(Difluoromethoxy)quinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.